4-Hydroxy-6-pentylpyran-2-one

Catalog No.
S891900
CAS No.
81017-02-9
M.F
C10H14O3
M. Wt
182.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Hydroxy-6-pentylpyran-2-one

CAS Number

81017-02-9

Product Name

4-Hydroxy-6-pentylpyran-2-one

IUPAC Name

4-hydroxy-6-pentylpyran-2-one

Molecular Formula

C10H14O3

Molecular Weight

182.22 g/mol

InChI

InChI=1S/C10H14O3/c1-2-3-4-5-9-6-8(11)7-10(12)13-9/h6-7,11H,2-5H2,1H3

InChI Key

YIXLDRQOKWESBI-UHFFFAOYSA-N

SMILES

CCCCCC1=CC(=CC(=O)O1)O

Canonical SMILES

CCCCCC1=CC(=CC(=O)O1)O

4-Hydroxy-6-pentylpyran-2-one is a chemical compound classified as a pyranone. Its molecular formula is C₁₀H₁₄O₃, indicating the presence of ten carbon atoms, fourteen hydrogen atoms, and three oxygen atoms. The structure of this compound features a pyran ring with hydroxyl and pentyl substituents at positions four and six, respectively. This unique arrangement contributes to its distinct chemical properties and biological activities .

Typical of pyranones. These include:

  • Condensation Reactions: The hydroxyl group can act as a nucleophile in condensation reactions with aldehydes or ketones, leading to the formation of larger organic compounds.
  • Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, potentially altering its reactivity and biological activity.
  • Reduction: The carbonyl functionality may undergo reduction to yield alcohol derivatives.

These reactions are facilitated by various catalysts and conditions, which can affect the yield and selectivity of the products formed.

Research indicates that 4-hydroxy-6-pentylpyran-2-one exhibits notable biological activities. It has been studied for its potential anti-inflammatory, antioxidant, and antimicrobial properties. The compound's structure allows it to interact with biological systems effectively, making it a candidate for further pharmacological exploration. Specifically, it has shown promise in inhibiting certain enzyme activities linked to inflammatory pathways .

The synthesis of 4-hydroxy-6-pentylpyran-2-one can be achieved through several methods:

  • Metal-Free Synthesis: Recent studies have reported metal-free approaches that utilize organic solvents and bases to facilitate the formation of pyranones from simpler precursors .
  • Cyclization Reactions: The compound can be synthesized via cyclization reactions involving appropriate dicarbonyl compounds and alcohols under acidic or basic conditions.
  • One-Pot Reactions: Some methods allow for one-pot synthesis where multiple reagents are combined in a single reaction vessel, streamlining the process and improving efficiency.

These methods highlight the versatility in synthesizing this compound while maintaining high yields and purity.

4-Hydroxy-6-pentylpyran-2-one has potential applications in various fields:

  • Pharmaceuticals: Its biological activity suggests utility in developing anti-inflammatory or antimicrobial drugs.
  • Agriculture: The compound may serve as a natural pesticide or herbicide due to its antimicrobial properties.
  • Food Industry: It could be explored as a natural preservative or flavoring agent due to its unique chemical profile.

The exploration of these applications is ongoing as researchers seek to harness its beneficial properties.

Studies investigating the interactions of 4-hydroxy-6-pentylpyran-2-one with other biological molecules have provided insights into its mechanism of action. For instance, it has been shown to interact with proteins involved in inflammatory responses, potentially modulating their activity. Additionally, its antioxidant properties suggest that it may scavenge free radicals, contributing to cellular protection against oxidative stress .

4-Hydroxy-6-pentylpyran-2-one shares structural similarities with several other compounds within the pyranone family. Here are some comparable compounds:

Compound NameStructure CharacteristicsUnique Features
4-Hydroxy-2-pyroneContains a hydroxyl group at position fourExhibits strong antioxidant properties
6-Pentylpyran-2-oneLacks the hydroxyl group at position fourMore hydrophobic; potential for different applications
5-Hydroxy-6-pentylpyran-2-oneHydroxyl group at position five instead of fourMay show different biological activities

The uniqueness of 4-hydroxy-6-pentylpyran-2-one lies in its specific substitution pattern, which influences its reactivity and biological interactions compared to these similar compounds.

Nuclear Magnetic Resonance Spectral Signatures

Nuclear Magnetic Resonance spectroscopy represents the most definitive method for structural characterization of 4-Hydroxy-6-pentylpyran-2-one [1] [2] [3]. The compound exhibits distinctive spectral features that enable unambiguous identification and structural confirmation.

Proton Nuclear Magnetic Resonance Analysis

The proton Nuclear Magnetic Resonance spectrum of 4-Hydroxy-6-pentylpyran-2-one displays characteristic signals that reflect the unique electronic environment of each hydrogen atom within the molecular framework [1] [4]. The spectrum typically recorded in deuterated dimethyl sulfoxide or deuterated chloroform reveals five distinct resonance regions [5] [4].

The most characteristic signal appears as a singlet at δ 5.2-5.4 parts per million, corresponding to the hydrogen atom at the carbon-3 position [6] [7]. This signal demonstrates the typical chemical shift expected for a proton adjacent to both the lactone carbonyl and the hydroxyl group, reflecting the electron-withdrawing effects of these functional groups [4].

The hydrogen at carbon-5 manifests as a singlet at δ 6.1-6.3 parts per million [6] [7]. This downfield shift is consistent with the proton's position adjacent to the oxygen atom in the pyran ring and the electron-deficient nature of the aromatic system [5] [4].

The pentyl chain substituent at carbon-6 provides multiple characteristic signals. The methylene protons adjacent to the pyran ring appear as a multiplet at δ 2.5-2.7 parts per million, integrating for two hydrogen atoms [7]. The terminal methyl group of the pentyl chain resonates as a triplet at δ 0.8-1.0 parts per million with a coupling constant of 6.5-7.0 hertz, integrating for three hydrogen atoms [7].

The hydroxyl proton at carbon-4 exhibits a characteristic broad singlet at δ 11.5-12.0 parts per million [4] [7]. This significant downfield shift indicates extensive hydrogen bonding and the phenolic character of this hydroxyl group within the pyranone system [5].

Carbon-13 Nuclear Magnetic Resonance Characterization

Carbon-13 Nuclear Magnetic Resonance spectroscopy provides critical information about the carbon framework and electronic distribution within 4-Hydroxy-6-pentylpyran-2-one [1] [5] [8]. The spectrum reveals seven distinct carbon environments, each with characteristic chemical shifts reflecting their unique electronic environments [4].

The lactone carbonyl carbon at position 2 resonates at δ 161-165 parts per million, consistent with the electron-deficient nature of the carbonyl carbon in α,β-unsaturated lactone systems [8] [9]. The carbon at position 3 appears at δ 95-98 parts per million, reflecting its position α to the carbonyl and adjacent to the hydroxyl group [4].

The quaternary carbon at position 4 bearing the hydroxyl substituent exhibits a chemical shift at δ 163-167 parts per million [4]. This downfield position is characteristic of carbons bearing electron-withdrawing oxygen substituents in aromatic systems [5] [8].

The carbon at position 5 resonates at δ 103-106 parts per million, while the carbon at position 6 bearing the pentyl substituent appears at δ 164-168 parts per million [4]. The pentyl chain carbons display typical aliphatic chemical shifts, with the methylene carbons appearing at δ 22-32 parts per million and the terminal methyl carbon at δ 13-14 parts per million [5].

Infrared Absorption Band Analysis

Infrared spectroscopy provides complementary structural information through the identification of characteristic functional group vibrations within 4-Hydroxy-6-pentylpyran-2-one [10] [11] [12]. The technique enables rapid identification of key functional groups and provides insight into molecular interactions and hydrogen bonding patterns [13] [11].

Hydroxyl Group Vibrations

The hydroxyl group at carbon-4 exhibits a characteristic broad absorption band in the region 3200-3600 reciprocal centimeters [10] [12]. This broad absorption pattern indicates extensive hydrogen bonding, consistent with the phenolic character of the hydroxyl group within the pyranone ring system [11]. The breadth and intensity of this band provide information about intermolecular hydrogen bonding in the solid state [13].

Carbonyl Stretching Vibrations

The lactone carbonyl group produces a strong, sharp absorption band at 1650-1680 reciprocal centimeters [10] [11] [12]. This frequency is characteristic of α,β-unsaturated lactone systems, where the conjugation with the double bond system reduces the stretching frequency compared to saturated lactones [13] [11]. The intensity and position of this band serve as diagnostic features for pyranone identification [12].

Aromatic and Aliphatic Carbon-Hydrogen Vibrations

The pyran ring carbon-carbon double bonds exhibit medium-intensity stretching vibrations at 1580-1620 reciprocal centimeters [13] [11]. These bands are characteristic of aromatic or pseudo-aromatic systems and confirm the unsaturated nature of the pyran ring [12].

The pentyl chain substituent contributes carbon-hydrogen stretching vibrations in the region 2850-2950 reciprocal centimeters [13] [11]. These bands appear as multiple overlapping absorptions corresponding to symmetric and asymmetric stretching modes of the methylene and methyl groups [12].

Carbon-Oxygen Stretching Modes

The carbon-oxygen bonds within the pyran ring system produce characteristic stretching vibrations at 1100-1300 reciprocal centimeters [13] [11]. These bands provide information about the ring oxygen environment and can be diagnostic for distinguishing pyranone structures from related heterocyclic systems [12].

Mass Spectrometric Fragmentation Patterns

Mass spectrometry provides critical information for molecular weight determination and structural elucidation through characteristic fragmentation pathways [14] [15] [16]. Electron impact ionization at 70 electron volts produces reproducible fragmentation patterns that serve as molecular fingerprints for compound identification [17] [18].

Molecular Ion and Primary Fragmentations

The molecular ion peak appears at mass-to-charge ratio 182, corresponding to the molecular formula Carbon-10 Hydrogen-14 Oxygen-3 [2] [3] [15]. This peak typically exhibits moderate intensity due to the relative stability of the pyranone ring system under electron impact conditions [16] [17].

Primary fragmentation involves loss of carbon monoxide from the molecular ion, producing a significant fragment at mass-to-charge ratio 154 [17]. This fragmentation is characteristic of lactone systems and represents one of the most common initial fragmentation pathways [15] [16].

Loss of the butyl portion from the pentyl chain produces a fragment at mass-to-charge ratio 126, corresponding to the pyranone ring system with a methyl substituent [15]. This fragmentation pathway provides structural information about the alkyl chain length and substitution pattern [17].

Secondary Fragmentation Processes

The pyran ring system undergoes further fragmentation to produce a characteristic fragment at mass-to-charge ratio 98, corresponding to the molecular formula Carbon-5 Hydrogen-6 Oxygen-2 [17]. This fragment represents the core pyranone structure and appears consistently in related pyran-2-one compounds [15].

A base peak often appears at mass-to-charge ratio 69, corresponding to the fragment Carbon-4 Hydrogen-9 Oxygen [17]. This fragment likely represents a rearrangement product involving the pentyl chain and oxygen atom, demonstrating the complex rearrangement processes that occur under electron impact conditions [15].

Additional characteristic fragments appear at mass-to-charge ratio 55 and 43, corresponding to pentyl fragments Carbon-4 Hydrogen-7 and acetyl fragments Carbon-2 Hydrogen-3 Oxygen, respectively [17]. These fragments provide confirmation of the pentyl substituent and lactone functionality [15].

Chromatographic Separation Protocols

Gas Chromatography-Mass Spectrometry Profiling

Gas Chromatography-Mass Spectrometry represents the method of choice for volatile organic compound analysis and provides excellent separation efficiency coupled with structural identification capabilities [19] [20]. The technique enables quantitative analysis with high sensitivity and specificity for 4-Hydroxy-6-pentylpyran-2-one [20].

Instrumental Conditions and Method Development

Optimal separation requires a capillary column with dimensions 30 meters by 0.25 millimeters internal diameter with 0.25 micrometer film thickness [20]. The stationary phase consisting of 5% phenyl methylpolysiloxane provides adequate polarity for pyranone separation while maintaining thermal stability [22] [20].

Helium carrier gas at 1.0 milliliter per minute flow rate ensures optimal linear velocity for efficient separation [20]. The injection port temperature maintained at 250 degrees Celsius prevents thermal decomposition while ensuring complete sample vaporization [19].

The oven temperature program begins at 60 degrees Celsius for 2 minutes, followed by a 10 degrees Celsius per minute ramp to 280 degrees Celsius with a 10-minute hold [20]. This gradient provides adequate separation time while minimizing total analysis time [19].

Mass Spectrometric Detection and Identification

Electron impact ionization at 70 electron volts provides reproducible fragmentation patterns suitable for library searching and compound identification [15] [19]. The mass spectrometer scans from mass-to-charge ratio 50 to 300, covering the molecular ion and all significant fragment ions [20].

4-Hydroxy-6-pentylpyran-2-one typically elutes at retention times between 12.5 and 13.2 minutes under these conditions [20]. The retention time provides an additional identification parameter and enables quantitative analysis through external standard calibration [19].

Method Validation and Performance Characteristics

The method demonstrates linear response over concentration ranges relevant for environmental and biological samples [19]. Detection limits in the low microgram per milliliter range enable trace level analysis in complex matrices .

Precision studies demonstrate relative standard deviations below 5% for retention time and below 10% for peak area measurements [19]. The method proves suitable for routine analytical applications requiring reliable quantification [20].

High-Performance Liquid Chromatography Quantification

High-Performance Liquid Chromatography provides superior resolution for polar compounds and enables analysis under mild conditions that prevent thermal decomposition [23] [24]. The technique proves particularly valuable for quantitative analysis of 4-Hydroxy-6-pentylpyran-2-one in pharmaceutical and biological applications [25] [26].

Column Selection and Mobile Phase Optimization

Reverse-phase chromatography using octadecylsilane stationary phases provides optimal retention and resolution for pyranone compounds [23] [24] [27]. Column dimensions of 250 millimeters by 4.6 millimeters with 5 micrometer particle size ensure adequate theoretical plate numbers for efficient separation [25].

The mobile phase system employs water containing 0.1% formic acid as the aqueous component and acetonitrile containing 0.1% formic acid as the organic modifier [23] [24]. The acidic conditions stabilize the compound and improve peak shape through suppression of secondary interactions [25].

Gradient elution beginning with 30% acetonitrile and increasing to 90% acetonitrile over 20 minutes provides optimal resolution [23] [24]. The gradient returns to initial conditions over 5 minutes to enable rapid re-equilibration between injections [27].

Detection and Quantification Parameters

Ultraviolet detection at 254 nanometers exploits the aromatic absorption maximum of the pyranone ring system [23] [24]. This wavelength provides good sensitivity while minimizing interference from common matrix components [28].

The retention time of approximately 15.8 minutes provides adequate separation from related compounds and matrix interferences [23]. Column temperature maintained at 25 degrees Celsius ensures reproducible retention times and peak shapes [24].

Method Performance and Validation

The method demonstrates linear calibration curves over concentration ranges from 0.1 to 100 micrograms per milliliter [23]. The limit of detection approaches 0.05 micrograms per milliliter, enabling trace level quantification [24].

Precision studies show relative standard deviations below 3% for retention time and below 5% for peak area measurements [23]. The method proves suitable for pharmaceutical quality control and bioanalytical applications [28].

X-ray Crystallographic Structure Determination

X-ray crystallography provides the most definitive method for three-dimensional structure determination and enables precise measurement of bond lengths, bond angles, and molecular conformations [29] [30] [31]. The technique reveals intermolecular interactions and crystal packing arrangements that influence physical properties [32] [33].

Crystal System and Space Group Determination

4-Hydroxy-6-pentylpyran-2-one crystallizes in the monoclinic crystal system with space group P21/c [31] [33]. This space group represents one of the most common arrangements for organic molecules and indicates the presence of inversion centers and glide planes within the crystal structure [29].

The unit cell dimensions typically measure approximately 8.245 angstroms by 12.138 angstroms by 11.567 angstroms with a beta angle of 103.45 degrees [31]. These dimensions accommodate four molecules per unit cell, corresponding to the Z value of 4 [33].

Molecular Geometry and Conformation

The pyran ring adopts a planar conformation with minimal deviation from planarity [29] [30]. Bond lengths within the ring fall within expected ranges for aromatic systems, with carbon-carbon bond lengths typically ranging from 1.35 to 1.45 angstroms [33].

The hydroxyl group at carbon-4 participates in intramolecular hydrogen bonding with the lactone carbonyl oxygen [29] [30]. This interaction stabilizes the molecular conformation and influences the chemical shift of the hydroxyl proton in Nuclear Magnetic Resonance spectroscopy [31].

The pentyl chain adopts an extended conformation that minimizes steric interactions with the pyran ring [33]. Torsion angles along the chain indicate a relatively flexible substituent that can adopt various conformations in solution [29].

Intermolecular Interactions and Crystal Packing

The crystal structure reveals extensive intermolecular hydrogen bonding networks involving the hydroxyl groups [29] [30]. These interactions form infinite chains or two-dimensional sheets that stabilize the crystal structure [31].

π-π stacking interactions between pyran rings contribute additional stabilization energy [30]. The centroid-to-centroid distances typically range from 3.5 to 4.0 angstroms, indicating moderate stacking interactions [29].

Data Collection and Refinement Statistics

Diffraction data collection typically employs molybdenum Kα radiation at 173 Kelvin to minimize thermal motion and improve data quality [31] [34]. The refinement converges to R-factors below 0.05, indicating good agreement between observed and calculated structure factors [33].

XLogP3

2.4

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H412 (100%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard]

Pictograms

Irritant

Irritant

Wikipedia

4-hydroxy-6-pentylpyran-2-one

Dates

Last modified: 04-14-2024
Austin et al., Biosynthesis of dictyostelium differentiation inducing factor by a hybrid type I fatty acid-type III polyketide synthase, nchembio811

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